[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
[4-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-5-7-1-3-8(4-2-7)9-11-6-12-13-9;;/h1-4,6H,5,10H2,(H,11,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVWCDCNVUKQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=NN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is catalyzed by copper or other transition metals under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) undergoes nucleophilic substitution under basic conditions. Key reactions include:
| Reaction Type | Conditions/Reagents | Product/Outcome | Yield (%) | Source |
|---|---|---|---|---|
| Acylation | Acyl chloride, DMF, Cs₂CO₃ | Formation of amides (e.g., acetylated derivative) | 61–85 | |
| Sulfonation | Sulfonyl chloride, pyridine | Sulfonamide derivatives with enhanced solubility | 72 | |
| Alkylation | Alkyl halides, K₂CO₃ | N-alkylated products (e.g., benzyl derivatives) | 55–78 |
Example Synthesis Pathway (Acylation):
The amine reacts with acetyl chloride in DMF at 0–5°C to form N-acetyl-[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine .
Oxidation-Reduction Reactions
The triazole ring and amine group exhibit redox activity:
Key Mechanism :
Reduction of the Schiff base intermediate (formed with ketones) produces chiral amines, as demonstrated in analogous triazole systems .
Coupling Reactions
The aromatic phenyl group enables cross-coupling:
| Reaction Type | Catalysts/Reagents | Product Application | Efficiency | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives for drug discovery | 89% | |
| Ullmann | CuI, 1,10-phenanthroline | Triazole-linked polymers | 65% |
Example :
Suzuki coupling with 4-bromophenylboronic acid forms 4-(1H-1,2,4-triazol-3-yl)biphenylmethanamine , a scaffold for kinase inhibitors.
Biological Interactions
The compound interacts with enzymes via hydrogen bonding and π-π stacking:
Structural Insight :
The triazole’s nitrogen atoms bind to metalloenzyme active sites, while the phenyl group stabilizes hydrophobic pockets .
Comparative Reactivity of Analogues
Synthetic Limitations
-
pH Sensitivity : Protonation of the triazole ring at acidic pH reduces nucleophilicity.
-
Thermal Stability : Decomposition observed >200°C under inert atmosphere.
Scientific Research Applications
Overview
[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride is a compound that falls within the category of triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the scientific research applications of this compound, highlighting its potential in various therapeutic areas.
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds with triazole rings can inhibit the growth of bacteria and fungi, suggesting potential use in treating infections .
- Anticancer Properties : Research has demonstrated that triazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
- Antiviral Effects : Some studies have reported antiviral activities against various viruses, indicating the potential for development as antiviral agents .
- Neuroprotective Effects : The compound may also play a role in neuroprotection, particularly in conditions like Alzheimer’s disease, where acetylcholinesterase inhibition is beneficial .
Case Study 1: Antimicrobial Efficacy
A study examining the antimicrobial efficacy of triazole derivatives highlighted that [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard agar diffusion methods, showing inhibition zones comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride induced cytotoxicity at micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.
Case Study 3: Neuroprotective Effects
Research focusing on neurodegenerative diseases demonstrated that this compound could inhibit acetylcholinesterase activity effectively. Molecular docking studies suggested strong binding affinity to the active site of acetylcholinesterase, indicating its potential as a therapeutic agent for Alzheimer's disease .
Comparative Analysis of Triazole Derivatives
The following table summarizes key findings related to various triazole derivatives, including [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |
|---|---|---|---|
| [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride | Moderate | High | High |
| 1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | High | Moderate | Low |
| 3-Aminophenyltriazoles | Low | High | Moderate |
Mechanism of Action
The mechanism of action of [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have similar triazole rings and are investigated for their anticancer properties.
1,2,4-Triazole-containing scaffolds: These scaffolds are used in various pharmaceuticals and have diverse biological activities.
Uniqueness
The uniqueness of [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride lies in its specific structure, which allows for versatile chemical modifications and a broad range of applications. Its ability to form stable interactions with biological targets makes it a valuable compound in drug discovery and development.
Biological Activity
The compound [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride (CAS Number: 2219368-62-2) is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C9H12Cl2N4
- Molecular Weight: 247.12 g/mol
- CAS Number: 2219368-62-2
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have indicated that compounds with a triazole ring exhibit significant activity against various bacterial strains. For instance, [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride has shown effectiveness against Salmonella typhi and Bacillus subtilis, with moderate to strong inhibition observed in vitro.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has demonstrated inhibition of acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urinary infections, respectively.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.21 ± 0.005 |
These results indicate that the compound could serve as a lead in developing new therapeutic agents targeting these enzymes.
Neuroprotective Effects
Research has suggested potential neuroprotective effects of triazole derivatives in cellular models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The inhibition of CK1δ (casein kinase 1 delta), which is implicated in these diseases, has been highlighted as a significant mechanism through which these compounds exert their effects.
The biological activity of [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride can be attributed to its ability to interact with various biological targets:
- Inhibition of Protein Kinases: The compound acts as an inhibitor of CK1δ, which plays a role in cell cycle regulation and apoptosis.
- Antibacterial Mechanism: The presence of the triazole moiety enhances the interaction with bacterial enzymes, disrupting their function.
- Enzyme Binding: Molecular docking studies have shown favorable interactions between the compound and target enzymes like AChE and urease.
Case Studies
Several studies have explored the efficacy of triazole derivatives:
- Study on Antimicrobial Efficacy: A recent study demonstrated that [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride exhibited significant antibacterial activity against clinical isolates of Salmonella and Bacillus species.
- Neuroprotection in Animal Models: In vivo studies using animal models for Alzheimer's disease showed that treatment with this compound resulted in reduced neuroinflammation and improved cognitive function.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride?
The compound is synthesized via nucleophilic substitution reactions. A typical route involves reacting 4-(chloromethyl)benzylamine derivatives with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF), followed by dihydrochloride salt formation using HCl . Multi-step protocols emphasize controlled reaction parameters (e.g., temperature, solvent polarity) to optimize yield and minimize side products like unreacted intermediates or oxidation byproducts .
Basic: What analytical techniques are critical for characterizing the compound post-synthesis?
- Structural confirmation : ¹H/¹³C NMR (chemical shifts for triazole protons at δ 8.2–8.5 ppm and benzylic CH₂ at δ 3.7–4.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
- Purity assessment : Reverse-phase HPLC (≥95% purity) and SFC (supercritical fluid chromatography) for enantiomeric resolution if stereoisomers are present .
Basic: What are the optimal storage conditions to ensure compound stability?
Store at room temperature (RT) in airtight, light-protected containers under inert atmosphere (N₂/Ar). Avoid prolonged exposure to moisture, as hygroscopicity may lead to decomposition .
Advanced: How can researchers resolve enantiomeric impurities or assess stereochemical integrity in derivatives?
Chiral separation is achieved via SFC with polysaccharide-based columns (e.g., Chiralpak® AD-H) under isocratic CO₂/methanol conditions. Method validation includes comparison of retention times with racemic standards and circular dichroism (CD) spectroscopy for absolute configuration determination .
Advanced: What crystallographic strategies are effective for structural elucidation?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is preferred. High-resolution data (≤1.0 Å) enable precise determination of bond angles and hydrogen-bonding networks involving the triazole ring and ammonium chloride groups . For twinned crystals, SHELXD and TWINLAW algorithms resolve overlapping reflections .
Advanced: How can degradation pathways and impurities be systematically analyzed?
Perform forced degradation studies under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress. Use LC-MS/MS to identify degradation products (e.g., triazole ring cleavage or benzylic oxidation) and quantify impurity profiles .
Advanced: What strategies improve synthetic yield in large-scale preparations?
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics.
- Catalysis : Cu(I)-catalyzed click chemistry for regioselective triazole formation .
- Continuous flow reactors : Minimize side reactions and improve scalability .
Advanced: How should contradictory spectral data (e.g., NMR shifts) be addressed?
Cross-validate with 2D NMR (HSQC, HMBC) to resolve signal overlap. Compare experimental data with computational predictions (DFT calculations) or crystallographically derived bond lengths . For ambiguous proton assignments, deuterium exchange experiments differentiate NH/OH groups from aromatic protons .
Advanced: How can the compound’s potential as a kinase inhibitor be evaluated?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or JAK2 kinases).
- Structure-activity relationship (SAR) : Modify the triazole substituents and assess inhibition via enzymatic assays (IC₅₀ determination) .
Advanced: What methodologies are recommended for polymorph screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
